![molecular formula C10H15NO2 B11781549 2-(3-Azabicyclo[3.3.1]nonan-9-ylidene)acetic acid](/img/structure/B11781549.png)
2-(3-Azabicyclo[3.3.1]nonan-9-ylidene)acetic acid
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Overview
Description
2-(3-Azabicyclo[3.3.1]nonan-9-ylidene)acetic acid is a bicyclic compound that features a nitrogen atom within its structure. This compound is of interest due to its unique bicyclic framework, which is reminiscent of certain natural alkaloids. The presence of the nitrogen atom within the bicyclic system imparts unique chemical properties to the compound, making it a valuable subject of study in various fields of chemistry and biology.
Preparation Methods
The synthesis of 2-(3-Azabicyclo[3.3.1]nonan-9-ylidene)acetic acid can be achieved through several synthetic routes. One common method involves the use of a bridged-Ritter reaction, where a carbenium ion reacts with a nitrile group, followed by quenching with water to afford an amide product . This reaction is versatile and can be used to synthesize a variety of bicyclic compounds with different substituents and functional groups. Industrial production methods for this compound typically involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
2-(3-Azabicyclo[3.3.1]nonan-9-ylidene)acetic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Addition: Addition reactions can occur at the double bond present in the bicyclic system, leading to the formation of new products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and different solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Azabicyclo[3.3.1]nonan-9-ylidene)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s structural similarity to natural alkaloids makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(3-Azabicyclo[3.3.1]nonan-9-ylidene)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom within the bicyclic system can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
2-(3-Azabicyclo[3.3.1]nonan-9-ylidene)acetic acid can be compared with other similar bicyclic compounds, such as:
2-Azabicyclo[3.3.1]nonane: This compound lacks the double bond present in this compound, resulting in different chemical reactivity and properties.
3-Azabicyclo[3.3.1]non-3-ene: This compound features a different arrangement of the double bond within the bicyclic system, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific structural features, which impart distinct chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C10H15NO2 |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(3-azabicyclo[3.3.1]nonan-9-ylidene)acetic acid |
InChI |
InChI=1S/C10H15NO2/c12-10(13)4-9-7-2-1-3-8(9)6-11-5-7/h4,7-8,11H,1-3,5-6H2,(H,12,13) |
InChI Key |
RQRBBYLMYIKYRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNCC(C1)C2=CC(=O)O |
Origin of Product |
United States |
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